molecular formula C18H16N4O B13605932 2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Cat. No.: B13605932
M. Wt: 304.3 g/mol
InChI Key: QZRIXROPLKJLHO-UHFFFAOYSA-N
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Description

2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a complex organic compound featuring both oxazole and benzodiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the oxazole ring, followed by the formation of the benzodiazole ring through cyclization reactions involving suitable amines and aldehydes .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(1,3-Oxazol-5-yl)phenyl]acetic acid
  • 1,4-Bis(5-phenyl-2-oxazolyl)benzene
  • 2-(5-Phenyl-1,3-oxazol-2-yl)aniline

Uniqueness

What sets 2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine apart is its unique combination of oxazole and benzodiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

2-[6-[2-(1,3-oxazol-2-yl)phenyl]-1H-benzimidazol-2-yl]ethanamine

InChI

InChI=1S/C18H16N4O/c19-8-7-17-21-15-6-5-12(11-16(15)22-17)13-3-1-2-4-14(13)18-20-9-10-23-18/h1-6,9-11H,7-8,19H2,(H,21,22)

InChI Key

QZRIXROPLKJLHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)N=C(N3)CCN)C4=NC=CO4

Origin of Product

United States

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